molecular formula C8H11NO2 B12861221 1-(Furan-2-yl)-3-(methylamino)propan-1-one

1-(Furan-2-yl)-3-(methylamino)propan-1-one

Cat. No.: B12861221
M. Wt: 153.18 g/mol
InChI Key: XQFDTXXYNVXOCC-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-(methylamino)propan-1-one is an organic compound featuring a furan ring attached to a propanone backbone with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-3-(methylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with methylamine and acetone under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the aldehyde, amine, and ketone react to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(methylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 1-(Furan-2-yl)-3-(methylamino)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-yl)-3-(methylamino)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(methylamino)propan-1-one exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the methylamino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(Furan-2-yl)-3-(methylamino)propan-1-one can be compared with other similar compounds such as:

    1-(Furan-2-yl)propan-1-one: Lacks the methylamino group, resulting in different reactivity and applications.

    3-(Furan-2-yl)-2-methylamino-propan-1-one: Positional isomer with potentially different biological activity.

    1-(Thiophen-2-yl)-3-(methylamino)propan-1-one: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(furan-2-yl)-3-(methylamino)propan-1-one

InChI

InChI=1S/C8H11NO2/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6,9H,4-5H2,1H3

InChI Key

XQFDTXXYNVXOCC-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=CC=CO1

Origin of Product

United States

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